molecular formula C13H24Br2N2O2 B6285948 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate CAS No. 1174207-75-0

1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate

Cat. No.: B6285948
CAS No.: 1174207-75-0
M. Wt: 400.15 g/mol
InChI Key: MXXFNLMXTHMAMQ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate is a chemical compound with the molecular formula C13H22N2O2·2HBr·H2O It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of 1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate typically involves the reaction of 1-(2-methoxyphenyl)piperazine with 2,2-dimethylpropane-1,3-diol in the presence of hydrobromic acid. The reaction is carried out under reflux conditions in an organic solvent such as acetonitrile. The product is then purified by recrystallization from an appropriate solvent to obtain the dihydrobromide hydrate form .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Comparison with Similar Compounds

1-(2-Methoxyphenyl)-2,2-dimethylpiperazine dihydrobromide hydrate can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-methoxyphenyl)-2,2-dimethylpiperazine;hydrate;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.2BrH.H2O/c1-13(2)10-14-8-9-15(13)11-6-4-5-7-12(11)16-3;;;/h4-7,14H,8-10H2,1-3H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXFNLMXTHMAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN1C2=CC=CC=C2OC)C.O.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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